

Application Note: Solid-Phase Extraction of Methyl 10-methyloctadecanoate from Complex Matrices

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Compound of Interest

Compound Name: Methyl 10-methyloctadecanoate

Cat. No.: B153602

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Introduction

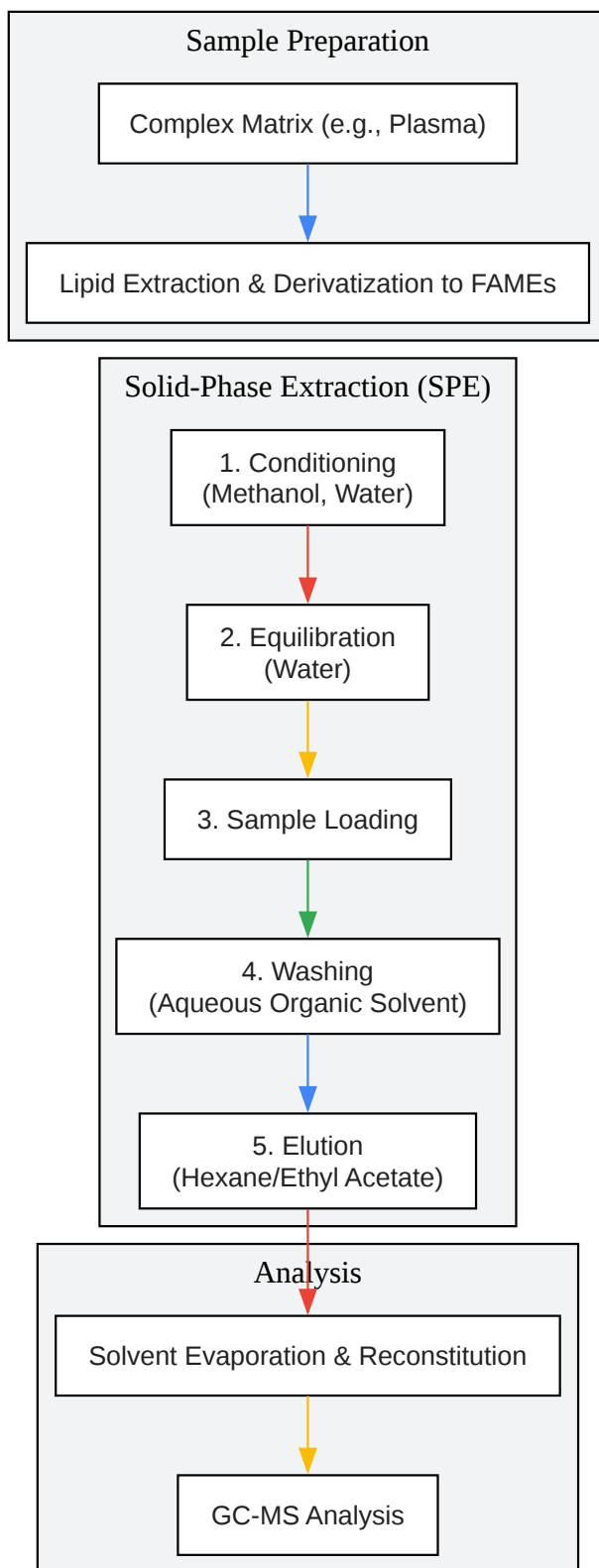
Methyl 10-methyloctadecanoate, also known as methyl tuberculostearate, is a branched-chain fatty acid methyl ester (FAME) found in various biological systems. As a biomarker and a component of complex lipid mixtures, its accurate quantification is crucial for research in areas such as microbiology and metabolic studies. Complex matrices like plasma, serum, and tissue homogenates present analytical challenges due to the presence of interfering substances. This application note details a robust solid-phase extraction (SPE) protocol for the selective isolation and purification of **Methyl 10-methyloctadecanoate** from such matrices prior to gas chromatography-mass spectrometry (GC-MS) analysis.

Analytical Challenge and Solution

The primary challenge in analyzing **Methyl 10-methyloctadecanoate** is its low concentration amidst a high background of other lipids and matrix components. Solid-phase extraction using a C18 reversed-phase sorbent offers an effective solution for this problem. The non-polar nature of the C18 stationary phase allows for the retention of FAMES, including **Methyl 10-methyloctadecanoate**, while more polar interfering compounds are washed away. Subsequent elution with an appropriate organic solvent provides a concentrated and cleaner sample for downstream analysis.

Experimental Workflow Diagram

The overall experimental process, from sample preparation to final analysis, is depicted in the following workflow diagram.



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Caption: Workflow for the SPE of **Methyl 10-methyloctadecanoate**.

Detailed Experimental Protocol

This protocol is designed for the extraction of **Methyl 10-methyloctadecanoate** from a 1 mL plasma sample. Volumes should be adjusted accordingly for other sample types and sizes.

Materials and Reagents

- SPE Cartridges: C18, 500 mg, 3 mL (or similar)
- Solvents (HPLC or equivalent grade):
 - Methanol
 - Hexane
 - Ethyl Acetate
 - Water (deionized or Milli-Q)
- Reagents:
 - Internal Standard (e.g., Methyl nonadecanoate)
 - Derivatization agent (e.g., 2% H₂SO₄ in methanol or BF₃ in methanol)
- Glassware and Equipment:
 - Glass centrifuge tubes
 - Vortex mixer
 - Centrifuge
 - SPE vacuum manifold

- Nitrogen evaporator
- GC-MS system

Sample Preparation and Derivatization

- To 1 mL of plasma in a glass centrifuge tube, add a known amount of internal standard.
- Perform a lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).
- Evaporate the lipid extract to dryness under a stream of nitrogen.
- Add 2 mL of 2% sulfuric acid in methanol to the dried extract.
- Cap the tube tightly and heat at 80°C for 1 hour to convert fatty acids to their methyl esters (FAMES).
- Allow the sample to cool to room temperature.
- Add 1 mL of hexane and 1 mL of water, then vortex thoroughly.
- Centrifuge at 2000 x g for 5 minutes to separate the layers.
- Carefully transfer the upper hexane layer containing the FAMES to a new clean tube.
- Evaporate the hexane to a volume of approximately 0.5 mL.

Solid-Phase Extraction Protocol

- Conditioning: Pass 3 mL of methanol through the C18 SPE cartridge, followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
- Equilibration: Pass 3 mL of deionized water through the cartridge.
- Sample Loading: Load the 0.5 mL FAME extract onto the cartridge.
- Washing: Wash the cartridge with 3 mL of a 40:60 methanol/water solution to remove polar interferences.

- Elution: Elute the FAMES, including **Methyl 10-methyloctadecanoate**, with 3 mL of a 95:5 hexane/ethyl acetate solution.
- Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried sample in 100 µL of hexane for GC-MS analysis.

GC-MS Analysis Parameters

- Gas Chromatograph: Agilent 7890B GC (or equivalent)
- Mass Spectrometer: Agilent 5977A MSD (or equivalent)
- Column: DB-23 (30 m x 0.25 mm, 0.25 µm) or equivalent polar cyanopropyl column suitable for FAME analysis.^[1]
- Inlet Temperature: 250°C
- Injection Volume: 1 µL (splitless)
- Oven Program: 100°C hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MSD Transfer Line: 250°C
- Ion Source: 230°C
- Quadrupole: 150°C
- Mode: Electron Ionization (EI) at 70 eV, with Selected Ion Monitoring (SIM) for quantification.

Quantitative Data

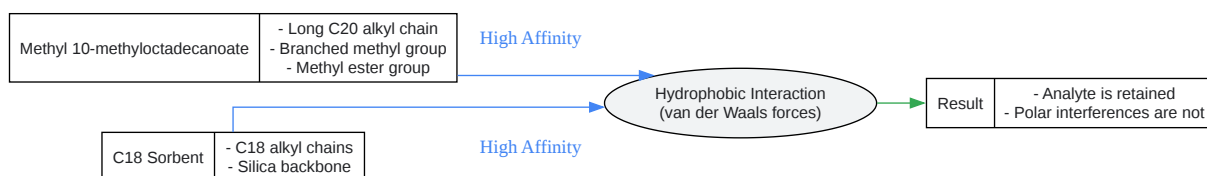
The following table summarizes representative performance data for the described SPE-GC-MS method. This data is illustrative and may vary based on the specific matrix, instrumentation, and laboratory conditions.

Parameter	Methyl 10-methyloctadecanoate
Recovery (%)	92.5
Reproducibility (RSD, %)	4.8
Limit of Detection (LOD)	5 ng/mL
Limit of Quantitation (LOQ)	15 ng/mL
Linear Range	15 - 2000 ng/mL
Correlation Coefficient (r^2)	>0.998

Recovery was determined by comparing the peak area of the analyte in pre-spiked and post-spiked matrix samples. RSD was calculated from six replicate extractions.

Logical Relationship Diagram

The following diagram illustrates the logical basis for using a C18 reversed-phase SPE sorbent for the purification of **Methyl 10-methyloctadecanoate**.



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References

- 1. [agilent.com](https://www.agilent.com) [[agilent.com](https://www.agilent.com)]
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